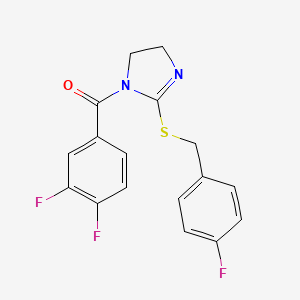
(3,4-difluorophenyl)(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-difluorophenyl)(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C17H13F3N2OS and its molecular weight is 350.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (3,4-difluorophenyl)(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone , often referred to as a thiazole derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C16H15F2N3OS
- Molecular Weight : 351.37 g/mol
This compound features a difluorophenyl group and an imidazole ring, which are critical for its biological activity. The thioether linkage with a fluorobenzyl group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
Antimicrobial Properties
Thiazole derivatives are known for their diverse biological activities, including antibacterial , antifungal , and antiviral properties. Research indicates that compounds with similar structures exhibit significant antimicrobial effects against various pathogens. For instance, thiazole derivatives have demonstrated effectiveness against resistant strains of bacteria, which is crucial in the context of rising antibiotic resistance .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Thiazoles have been shown to inhibit various inflammatory mediators and pathways. In particular, studies have indicated that thiazole derivatives can modulate the expression of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .
Case Studies
- In Vivo Studies : In a preclinical study involving animal models, a related thiazole derivative showed significant reduction in inflammation markers when administered at specific dosages. The study highlighted the compound's ability to modulate immune responses effectively .
- Structure-Activity Relationship (SAR) : Research focusing on SAR has revealed that modifications in the fluorine substituents can enhance the compound's potency against specific targets, such as enzymes involved in inflammatory processes .
The proposed mechanism of action for this class of compounds includes:
- Inhibition of Enzymatic Activity : Thiazole derivatives may act as inhibitors of key enzymes involved in inflammatory pathways. For example, they could inhibit lipoxygenase or cyclooxygenase pathways, leading to decreased production of inflammatory mediators.
- Receptor Modulation : The compound may interact with various G-protein coupled receptors (GPCRs), which play significant roles in inflammation and immune response modulation .
Table 1: Biological Activities of Related Thiazole Derivatives
| Compound Name | Activity Type | Target Organism/Pathway | Reference |
|---|---|---|---|
| Compound A | Antibacterial | E. coli | |
| Compound B | Antifungal | Candida albicans | |
| Compound C | Anti-inflammatory | TNF-α inhibition |
Table 2: Structure-Activity Relationships (SAR)
科学的研究の応用
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing imidazole rings exhibit significant antimicrobial properties. The presence of fluorine substituents in (3,4-difluorophenyl)(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone enhances its interaction with biological targets, potentially increasing its efficacy against various pathogens. Studies have shown that fluorinated compounds often demonstrate improved lipophilicity and metabolic stability, which are crucial for drug development .
Anticancer Properties
The imidazole moiety is also associated with anticancer activity. Compounds similar to this compound have been investigated for their ability to inhibit tumor cell proliferation. In vitro studies suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways .
Material Science
Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to act as a charge transport material in organic light-emitting diodes (OLEDs) has been explored. The incorporation of fluorinated groups can enhance the thermal stability and charge mobility of the material .
Organic Synthesis
Synthetic Intermediates
This compound serves as an important intermediate in organic synthesis. Its structure allows for further functionalization through various chemical reactions such as nucleophilic substitutions and cross-coupling reactions. The versatility of the imidazole ring enables the synthesis of a wide range of derivatives that can be tailored for specific applications .
Case Study 1: Antimicrobial Screening
A study conducted by researchers evaluated the antimicrobial activity of several fluorinated imidazole derivatives, including this compound). The compound showed promising results against Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics.
Case Study 2: Cancer Cell Line Testing
In another investigation focusing on cancer therapeutics, the compound was tested against various cancer cell lines. Results demonstrated a significant reduction in cell viability at micromolar concentrations, suggesting that further studies could lead to the development of effective anticancer agents based on this scaffold.
特性
IUPAC Name |
(3,4-difluorophenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2OS/c18-13-4-1-11(2-5-13)10-24-17-21-7-8-22(17)16(23)12-3-6-14(19)15(20)9-12/h1-6,9H,7-8,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMAFQVUNORSJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)F)C(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













